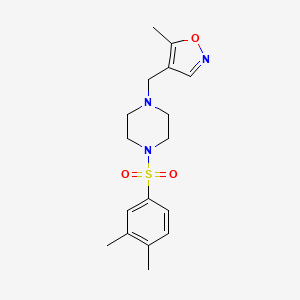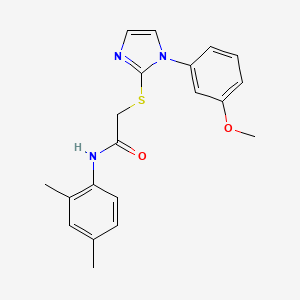
4-Methyl-3-nitrobenzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitrobenzamidoxime is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is also known by its systematic name, (Z)-N’-hydroxy-4-methyl-3-nitrobenzimidamide . This compound is characterized by the presence of a nitro group (-NO2) and an amidoxime group (-C(NH2)=NOH) attached to a benzene ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrobenzamidoxime typically involves the reaction of 4-methyl-3-nitrobenzonitrile with hydroxylamine . The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity . One of the most recent methods involves the use of imidoylbenzotriazoles and hydroxylamine under microwave irradiation, which allows for rapid preparation with good yields (65-81%) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-nitrobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The amidoxime group can be reduced to an amine (-NH2) or hydroxylamine (-NH2OH).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Conversion to 4-methyl-3-aminobenzamidoxime.
Reduction: Formation of 4-methyl-3-nitrobenzylamine.
Substitution: Various substituted benzamidoxime derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-nitrobenzamidoxime has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-nitrobenzamidoxime involves its ability to donate nitric oxide (NO) upon oxidation. This process is catalyzed by various enzymes, including cytochrome P450 and other NADPH-dependent reductases . The released NO can interact with molecular targets such as guanylate cyclase, leading to the production of cyclic GMP (cGMP), which mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-nitrobenzylamine
- 4-Methyl-3-aminobenzamidoxime
- 4-Methyl-3-nitrobenzonitrile
Uniqueness
4-Methyl-3-nitrobenzamidoxime is unique due to its dual functional groups (nitro and amidoxime), which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)
![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)

![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)







![N'-cycloheptyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2869179.png)
